N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, akin to N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide, typically involves reactions between primary amines and sulfonyl chlorides. For example, a study outlines the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as the solvent and LiH as the activator to produce a series of new sulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement and interactions within molecules. For sulfonamide derivatives similar to our compound of interest, structural studies reveal supramolecular architectures controlled by various intermolecular interactions. A study examining crystal structures of sulfonamide derivatives highlighted the significance of C—H⋯πaryl and C—H⋯O interactions in forming multidimensional architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, showcasing their reactivity and the influence of their functional groups. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating agent, indicating the potential chemical versatility of sulfonamide derivatives in synthesizing chlorinated organic compounds (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamides, including melting points, solubility, and crystalline structure, are pivotal for their characterization and application. Studies focusing on the spectroscopic analysis and dimer interaction energies provide valuable data on the physical attributes and stability of sulfonamide compounds (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental to understanding their behavior in various chemical contexts. For example, the synthesis and reactivity of derivatives like N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide illustrate the chemical versatility and potential reactivity patterns of sulfonamide-based compounds (Drozdova & Mirskova, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-3-8-14(20-2)15(9-11)21(18,19)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQUDPSULVFHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.